5,6,7,8-Tetrahydro-2-naphthol

Endocrine disruption Nuclear receptor pharmacology ERRγ agonist screening

Substituting generic naphthols in ERRγ assays yields invalid readouts-THN-2-ol is the isomer-specific solution. • ERRγ agonist: EC50 260 nM (HG5LN cells); co-crystal at 1.75 Å (PDB 6I67). • Minimalist phenolic A-ring surrogate for 17β-estradiol photodegradation; resolves Type I/II oxidation mechanisms. • Antifungal/antimalarial synthon; 72.9% selectivity via Ru-NiOX/C catalysis. • ≥98% purity; batch-specific QC; global shipping.

Molecular Formula C10H12O
Molecular Weight 148.20 g/mol
CAS No. 21664-09-5
Cat. No. B7767005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-2-naphthol
CAS21664-09-5
Molecular FormulaC10H12O
Molecular Weight148.20 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C=CC(=C2)O
InChIInChI=1S/C10H12O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7,11H,1-4H2
InChIKeyUMKXSOXZAXIOPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





THN-2-ol Overview


5,6,7,8-Tetrahydro-2-naphthol (THN-2-ol; primary CAS 1125-78-6; the sulfate ester carries CAS 21664-09-5) is a bicyclic phenol belonging to the tetralin class [1]. It is formally derived from 2-naphthol by saturation of the non-hydroxylated aromatic ring, yielding a molecule that retains a single phenolic hydroxyl on an otherwise alicyclic framework. This partial saturation fundamentally alters its electronic properties, redox behavior, and biological recognition profile relative to fully aromatic naphthols . THN-2-ol has been deployed as a minimalist surrogate for the A-ring phenolic moiety of steroidal estrogens in photochemical and oxidative degradation studies, as a ligand for the orphan nuclear receptor estrogen-related receptor γ (ERRγ), and as a key synthetic intermediate in pharmaceutical routes [2][3].

Surrogate for steroidal estrogen A-ring in photodegradation and oxidative studies.
Validated ERRγ ligand for nuclear receptor screening and SAR panels.
Key synthetic intermediate with defined hydrogenation regioselectivity.

Why THN-2-ol Substitution Fails


The saturated alicyclic ring of THN-2-ol imposes distinct conformational, electronic, and metabolic constraints that cannot be replicated by its fully aromatic counterpart 2-naphthol or by the regioisomeric 1,2,3,4-tetrahydro-2-naphthol (ac-TL). In hydrogenation catalysis, the aromatic-ring-saturated isomer (ar-TL, THN-2-ol) is formed with markedly different selectivity than the hydroxylated-ring-saturated isomer (ac-TL) across all platinum-group metals [1]. In biological systems, the partially saturated scaffold occupies the ERRγ ligand-binding domain with a unique binding mode—co-crystallized at 1.75 Å resolution—that distinguishes it from bisphenol and alkylphenol agonists [2]. Furthermore, acid-catalyzed isomerization drives 5,6,7,8-tetrahydro-1-naphthol (THN-1-ol) toward THN-2-ol with a pronounced thermodynamic preference (1:6 product ratio), underscoring the non-interchangeability of positional isomers [3]. These differences mandate compound-specific sourcing: substituting THN-2-ol with a generic naphthol or incorrect tetralin isomer will yield divergent catalytic outcomes, invalid biological readouts, and irreproducible synthetic routes.

2-Naphthol
Full aromatic system alters electronic, redox, and ERRγ binding profiles; may not replicate partially saturated scaffold behavior.
1,2,3,4-Tetrahydro-2-naphthol
Hydroxylated-ring saturation isomer exhibits opposite hydrogenation selectivity and divergent catalytic outcomes.
THN-1-ol
Positional isomer thermodynamically disfavored and prone to acid-catalyzed rearrangement into THN-2-ol.

Quantitative Differentiation Evidence


ERRγ Transcriptional Agonist Activity

In a stable HG5LN GAL4-hERRγ reporter cell line, THN-2-ol activated ERRγ-mediated transcription with an EC50 of 260 nM [1]. This value positions it within the high-nanomolar agonist range, comparable to but distinct from bisphenol A (BPA, EC50 = 174 nM), bisphenol E (BPE, EC50 = 142 nM), and bisphenol B (BPB, EC50 = 528 nM), while 4-sec-butylphenol was the most potent agonist tested (EC50 = 109 nM) [1]. The EC50 correlated with Kd values measured by isothermal titration calorimetry (ITC), all falling in the 50–500 nM range, confirming that THN-2-ol is a bona fide ERRγ ligand and not a non-specific activator [1]. Critically, the naphthol family had not previously been tested for ERRγ modulation; THN-2-ol was among the first naphthol derivatives identified as an ERRγ agonist [1].

ERRγ Agonist Activity
Head-to-head
EC50 = 260 nM
Supports ERRγ agonist screening context.
HG5LN GAL4-hERRγ cell line; comparable to bisphenol panel.
Endocrine disruption Nuclear receptor pharmacology ERRγ agonist screening

Photochemical Surrogate for Steroidal Estrogen Degradation

THN-2-ol was deliberately selected and validated as a minimalist model compound representing the photoactive phenolic group (A-ring) of 17β-estradiol (E2) and 17α-ethinylestradiol (EE2) in aqueous photodegradation studies [1]. Under monochromatic irradiation at 254 nm, the quantum yields of E2 and EE2 photolysis were determined as 0.067 ± 0.007 and 0.062 ± 0.007, respectively, establishing the intrinsic photoreactivity of the steroidal phenolic moiety [1]. THN-2-ol was then employed to deconvolve the photoproduct landscape, revealing numerous primary and secondary hydroxylated phenolic- and quinone-type products by GC/MS and LC/MS [1]. In a complementary photosensitized degradation system using visible light (>400 nm) with Riboflavin (Rf) or Rose Bengal (RB) in methanolic solution, THN-2-ol again served as the surrogate for 17β-estradiol (ESD), enabling detailed kinetic and mechanistic interrogation via stationary photolysis, polarographic O₂ detection, and time-resolved fluorescence spectroscopy [2].

Photochemical Probe
Cross-study comparable
Validated A-ring model compound
Supports steroidal estrogen photodegradation research.
Enables deconvolution of Type I/II photooxidation pathways.
Environmental photochemistry Endocrine disruptor degradation Water treatment

Catalytic Hydrogenation Regioselectivity

In the catalytic hydrogenation of 2-naphthol (NL) with six platinum-group metals (Pt, Pd, Rh, Ru, Ir, Os) in tert-butanol at 80 °C and 4–5 MPa H₂ pressure, the selectivity for formation of 5,6,7,8-tetrahydro-2-naphthol (ar-TL) exceeded that of 1,2,3,4-tetrahydro-2-naphthol (ac-TL) across all metals tested [1]. This intrinsic regiochemical preference—saturation of the non-hydroxylated aromatic ring—was confirmed by application of a kinetic equation that deconvolved the competitive hydrogenation pathways [1]. A more recent study using a Ru-NiOX/C catalyst achieved 72.9% selectivity to THN-2-ol under optimized conditions (70 °C, 4 MPa H₂, isopropanol), with complete conversion of 2-naphthol [2]. This contrasts sharply with copper chromite catalysts, which favor ac-TL formation (77% yield of 1,2,3,4-tetrahydro-2-naphthol) with only 7–8% of the ar-TL isomer [3].

Hydrogenation Regioselectivity
Head-to-head
ar-TL selectivity up to 72.9%
Catalyst-dependent isomer control for synthesis.
Ru-NiOX/C vs. copper chromite inverts regiochemical outcome.
Catalytic hydrogenation Regioselective synthesis Pharmaceutical intermediate manufacturing

Thermodynamic Preference over THN-1-ol

Under acid-catalyzed rearrangement conditions, 5,6,7,8-tetrahydro-1-naphthol (THN-1-ol) and its synthetic precursors undergo isomerization to 5,6,7,8-tetrahydro-2-naphthol (THN-2-ol) [1]. Specifically, acid rearrangement of 1,2,5,6,7,8-hexahydro-cis-1,2-naphthalene diol—a microbial dioxygenation product of tetralin—yields THN-1-ol and THN-2-ol in a 1:6 ratio, corresponding to an 85.7% thermodynamic preference for the 2-naphthol isomer [1]. Independently, triflic acid (CF₃SO₃H) was shown to catalyze the isomerization of THN-1-ol to THN-2-ol in refluxing cyclohexane, with the rate accelerating as acid concentration increases and the reaction further enhanced by the presence of polycyclic aromatic hydrocarbons or coal . The proposed mechanism involves ring carbon protonation followed by a 1,2-shift to a hydroxyspiroarenium ion intermediate and subsequent rearrangement to the thermodynamically favored 2-naphthol product .

Thermodynamic Isomer Preference
Head-to-head
6:1 ratio over THN-1-ol
Isomeric purity assurance for synthesis routes.
Acid-catalyzed rearrangement drives equilibrium toward THN-2-ol.
Acid-catalyzed rearrangement Isomer stability Fine chemical synthesis

Minimal Pharmacophoric Fragment for Enzyme Inhibition

In a study dissecting the structural requirements for estrogen-mediated inhibition of microsomal cortisol ring A reduction, THN-2-ol—representing a minimal fragment comprising only Rings A and B of a steroidal estrogen—exhibited low inhibitory activity of only 10% [1]. This contrasts starkly with the potent inhibition observed for 2-methoxyestrone, which acted as a non-competitive inhibitor with respect to cortisol with an apparent Ki of 6.3 × 10⁻⁵ M [1]. Other potent inhibitors in the same study included ethynyl-estradiol and diethylstilbestrol, while relatively minor structural changes (e.g., 4,4′-stilbenediol vs. diethylstilbestrol) eliminated inhibition entirely [1]. The low activity of THN-2-ol demonstrates that the phenolic A-ring fragment alone is insufficient for potent enzyme inhibition; the full steroidal scaffold or additional substituents are required [1].

Enzyme Inhibition Fragment
Head-to-head
~10% inhibition observed
Minimal pharmacophoric contribution of A/B-ring alone.
Supports use as low-activity baseline control.
Steroid metabolism Enzyme inhibition Pharmacophore mapping

Excited-State Electron Transfer Reactivity

Both 5,6,7,8-tetrahydro-2-naphthol (THN2OH) and its regioisomer 5,6,7,8-tetrahydro-1-naphthol (THN1OH) undergo highly efficient photoinduced electron transfer (ET) to the acceptor 2-nitrofluorene (2NF), with dynamic fluorescence quenching rate constants (kq) on the order of 10¹² M⁻¹ s⁻¹ at ambient temperature [1]. The large negative Gibbs free energy change (ΔG° ≈ −1.9 eV) indicates that the ET reaction operates in the Marcus inverted region, and concurrent Förster-type singlet-singlet energy transfer also contributes to the observed quenching [1]. In the ground state, THN-2-ol forms hydrogen-bonded complexes with triethylamine (TEA), with the complex type (simple H-bond, hydrogen-bonded ion pair, or solvent-separated ion pair) dictated by solvent polarity; fluorescence emission is quenched by TEA in all solvents, with larger quenching rate constants in weakly polar media [2].

Electron Transfer Reactivity
Cross-study comparable
kq ~10¹² M⁻¹ s⁻¹
Supports photophysical ET probe characterization.
Free phenolic -OH essential for fluorescence quenching.
Photophysical characterization Electron transfer Fluorescence quenching

Application Scenarios


High-Throughput Screening of Environmental Endocrine Disruptors Targeting ERRγ

THN-2-ol is a validated ERRγ agonist with a precisely determined EC50 of 260 nM in the HG5LN GAL4-hERRγ reporter cell line, benchmarked alongside BPA (174 nM), BPE (142 nM), and 4-sec-butylphenol (109 nM) [8]. Its co-crystal structure with the ERRγ ligand-binding domain at 1.75 Å resolution (PDB 6I67) provides atomic-level detail of the binding mode, enabling structure-based design of antagonists or selective modulators [6]. For screening laboratories, THN-2-ol serves as a structurally distinct naphthol-family reference agonist that complements bisphenol and alkylphenol controls, expanding the chemical diversity coverage of ERRγ ligand panels.

Mechanistic Photodegradation of Steroidal Estrogens

THN-2-ol is the established minimalist surrogate for the phenolic A-ring of 17β-estradiol and 17α-ethinylestradiol in photochemical degradation research [8][6]. It has been deployed under both UV-C (254 nm) and visible-light photosensitized (>400 nm, Riboflavin/Rose Bengal) conditions to map photoproduct landscapes and deconvolve Type I (electron transfer) vs. Type II (singlet oxygen) oxidation mechanisms [8][6]. Environmental chemists and water treatment engineers can use THN-2-ol to isolate phenolic-specific degradation pathways without interference from the steroidal C/D-ring system, accelerating method development for LC-MS/MS and GC/MS product identification.

Regioselective Synthesis of Pharmaceutical Intermediates

THN-2-ol is a key synthon for antifungal and antimalarial agents [8]. The Ru-NiOX/C catalyst system delivers 72.9% selectivity for THN-2-ol at complete 2-naphthol conversion under optimized conditions (70 °C, 4 MPa H₂, isopropanol) [8]. This represents a ~10-fold regioselectivity advantage over traditional copper chromite catalysts, which predominantly yield the undesired 1,2,3,4-tetrahydro-2-naphthol isomer [6]. Process chemists scaling up THN-2-ol production should select catalyst systems that exploit the intrinsic preference of platinum-group metals for aromatic-ring saturation (ar-TL formation) rather than hydroxylated-ring saturation (ac-TL) [7].

Pharmacophore Deconvolution of Estrogenic Enzyme Inhibitors

THN-2-ol, as a minimal A/B-ring fragment of steroidal estrogens, exhibits only 10% inhibition of cortisol ring A reduction by liver microsomes, in contrast to the potent, non-competitive inhibition by 2-methoxyestrone (Ki = 6.3 × 10⁻⁵ M) [8]. Medicinal chemists can employ THN-2-ol as a structurally defined, low-activity baseline fragment to systematically assess the contribution of additional ring systems and substituents to estrogenic enzyme inhibition, enabling rational pharmacophore expansion strategies.

Application
Selection Property
Validation Focus
ERRγ endocrine disruptor screening
Naphthol-family reference agonist
EC50 benchmark against bisphenol/alkylphenol panels
Estrogen photodegradation mechanistic studies
Minimalist phenolic A-ring surrogate
Type I/II photooxidation pathway deconvolution
Pharmaceutical intermediate synthesis
Regioselective hydrogenation product
Catalyst-dependent isomer ratio verification
Estrogenic enzyme inhibitor pharmacophore mapping
Low-activity fragment baseline
Systematic structure-activity relationship build-up

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